3,5-Diformylbenzoic acid
Description
3,5-Diformylbenzoic acid is a benzoic acid derivative featuring two formyl (-CHO) groups at the 3- and 5-positions of the aromatic ring. Formyl groups are electron-withdrawing, influencing the compound’s reactivity, solubility, and applications in organic synthesis, coordination chemistry, or materials science.
Properties
Molecular Formula |
C9H6O4 |
|---|---|
Molecular Weight |
178.14 g/mol |
IUPAC Name |
3,5-diformylbenzoic acid |
InChI |
InChI=1S/C9H6O4/c10-4-6-1-7(5-11)3-8(2-6)9(12)13/h1-5H,(H,12,13) |
InChI Key |
BWSKREOJOWWAFH-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1C=O)C(=O)O)C=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 3,5-diformylbenzoic acid is through the Duff formylation reaction. This involves the reaction of benzoic acid with hexamethylenetetramine (HMTA) in the presence of trifluoroacetic acid (TFA) as a solvent.
Industrial Production Methods
While specific industrial production methods for 3,5-diformylbenzoic acid are not widely documented, the Duff formylation reaction remains a viable approach for large-scale synthesis. The reaction conditions can be optimized to increase yield and purity, making it suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions
3,5-Diformylbenzoic acid undergoes various chemical reactions, including:
Oxidation: The formyl groups can be oxidized to carboxylic acids using oxidizing agents such as potassium permanganate (KMnO4).
Reduction: The formyl groups can be reduced to hydroxymethyl groups using reducing agents like sodium borohydride (NaBH4).
Substitution: The formyl groups can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Various nucleophiles such as amines or alcohols under acidic or basic conditions.
Major Products Formed
Oxidation: 3,5-Dicarboxybenzoic acid.
Reduction: 3,5-Bis(hydroxymethyl)benzoic acid.
Substitution: Various substituted benzoic acid derivatives depending on the nucleophile used.
Scientific Research Applications
3,5-Diformylbenzoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: It serves as a building block for the synthesis of biologically active compounds.
Medicine: It is investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: It is used in the production of polymers, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3,5-diformylbenzoic acid depends on its chemical reactivity. The formyl groups can undergo various chemical transformations, allowing the compound to interact with different molecular targets. For example, in biological systems, it can form Schiff bases with amines, leading to the formation of imines that can further participate in biochemical pathways .
Comparison with Similar Compounds
Table 1: Key Properties of Benzoic Acid Derivatives
Key Findings:
Electron-Withdrawing vs. Electron-Donating Groups: Nitro Groups (3,5-Dinitrobenzoic acid): Enhance oxidative reactivity and NLO properties but introduce hazards (e.g., explosive decomposition under heat/shock) . Formyl Groups (Inferred for 3,5-Diformylbenzoic acid): Likely increase electrophilicity, enabling condensation reactions (e.g., Knoevenagel) for heterocycle synthesis, similar to formyl-containing intermediates in and .
Hydrogen-Bonding Capacity :
- 3,5-Dihydroxybenzoic acid forms intramolecular hydrogen bonds, enhancing solubility in polar solvents and utility in drug design .
- 3,5-Diformylbenzoic acid may exhibit weaker hydrogen bonding compared to -OH analogs but stronger than methyl derivatives, affecting crystallization behavior.
Thermal Stability :
Key Findings:
- Challenges : Nitro and formyl groups may require protective strategies during synthesis to avoid side reactions (e.g., over-oxidation or polymerization) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
